4-Bromo-2-tert-butylphenol
Description
4-Bromo-2-tert-butylphenol (CAS: 10323-39-4) is a brominated phenolic compound with the molecular formula C₁₀H₁₃BrO (MW: 229.12). It is characterized by a bromine atom at the para (4th) position and a bulky tert-butyl group at the ortho (2nd) position on the phenol ring. This compound typically exists as a colorless to light yellow liquid and is synthesized via bromination or reduction reactions of halogenated precursors . Its primary applications include use as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, stabilizers, and ligands for coordination chemistry .
Properties
IUPAC Name |
4-bromo-2-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMJSWBFODAWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145704 | |
| Record name | Phenol, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10323-39-4 | |
| Record name | Phenol, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010323394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10323-39-4 | |
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| Record name | Phenol, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-tert-butylphenol | |
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Preparation Methods
Bromination in Ethyl Acetate
A seminal approach described in IL81079A and GB2200112A utilizes ethyl acetate as the reaction solvent. In Example 3 of IL81079A, 150 g of 2-tert-butylphenol dissolved in 200 mL ethyl acetate at 0°C is treated with a bromine-ethyl acetate solution (172 g Br₂ in 430 mL solvent). The reaction proceeds with 99.2% selectivity for the para-brominated product, yielding 90% isolated purity after vacuum distillation. Key advantages include mild temperatures (0–5°C) and minimal byproduct formation (0.68% phenol residues).
Calcium Bromide-Assisted Bromination
Enhancing bromine solubility and reaction efficiency, GB2200112A (Example 4) introduces calcium bromide (100 g) into the ethyl acetate-bromine mixture. This modification achieves 99.6% purity of this compound with a 92% yield, attributed to the bromide salt’s role in stabilizing reactive intermediates. Gas chromatography (GC) analysis post-distillation confirms negligible impurities (<0.4% phenol).
Solvent and Catalytic System Innovations
Recent advances focus on optimizing solvent systems and catalysts to improve reaction kinetics and selectivity.
Isopropyl Acetate as Alternative Solvent
Substituting ethyl acetate with isopropyl acetate (Example 5, GB2200112A) demonstrates comparable efficacy, yielding 95% this compound with 98.5% purity. The higher boiling point of isopropyl acetate (89°C vs. 77°C for ethyl acetate) allows slight temperature flexibility without compromising selectivity.
Grindstone Chemistry Approach
A mechanochemical method reported in Beilstein Journal of Organic Chemistry employs automated grinding with polyethylene glycol (PEG) as a green solvent. Reaction of 2-tert-butylphenol with N-bromosuccinimide (NBS) under solvent-free conditions achieves 92% yield, as confirmed by ¹H NMR (δ 1.39 ppm for tert-butyl, 6.56–7.16 ppm for aromatic protons). This method reduces waste generation and eliminates volatile organic solvents, aligning with sustainable chemistry principles.
Halogen Exchange and Metallurgical Catalysis
Alternative pathways explore halogen exchange reactions and transition metal catalysts to bypass direct bromine handling.
Copper-Catalyzed Bromination
US4898993A discloses a copper-assisted bromination using Cu(OOCCH₃)₂·H₂O or CuCO₃·Cu(OH)₂·0.5H₂O. In Example 2, 232 g of 2-tert-butylphenol reacts with bromine in the presence of 6.12 g CuCO₃·Cu(OH)₂·0.5H₂O and 40 mL dimethylformamide (DMF), yielding 162.4 g (85%) of 98% pure product. Copper catalysts enhance electrophilic aromatic substitution by polarizing Br₂ molecules, though DMF usage raises concerns about solvent toxicity.
Sodium Hydride-Mediated Synthesis
Comparative Analysis of Methodologies
The table below summarizes critical parameters across reported methods:
Key observations:
-
Solvent choice profoundly impacts safety and scalability. Ethyl acetate and isopropyl acetate offer low toxicity, whereas DMF necessitates stringent handling.
-
Catalysts like CaBr₂ and Cu salts improve selectivity but introduce metal residues requiring post-reaction removal.
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Purity benchmarks exceed 98% across all methods, with grindstone chemistry achieving superior environmental metrics.
Industrial-Scale Considerations
For large-scale production, the ethyl acetate/CaBr₂ system (GB2200112A) is preferred due to its balance of yield (92%), purity (99.6%), and operational simplicity. However, emerging green methods, such as mechanochemical synthesis, present viable alternatives for niche applications prioritizing solvent reduction .
Chemical Reactions Analysis
Methoxylation to Synthesize 2-tert-Butyl-4-methoxyphenol (BHA)
A prominent reaction involves the substitution of the bromine atom with a methoxy group to produce the antioxidant butylated hydroxyanisole (BHA). This transformation is achieved via nucleophilic aromatic substitution under phase-transfer catalysis (PTC) conditions:
Reaction Conditions
- Reactants : 4-Bromo-2-tert-butylphenol, sodium methoxide (CH₃ONa).
- Catalyst : Copper(II) acetate or carbonate.
- Solvent : Organic solvent (e.g., toluene) with a formamide co-solvent (e.g., dimethylformamide or 4-formylmorpholine).
- Temperature : 85–95°C.
- Yield : 85–99% purity .
Mechanism
The reaction proceeds through a copper-mediated displacement mechanism, where the methoxide ion replaces the bromine atom. The formamide enhances solubility and stabilizes intermediates.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Purity post-reaction | 98–99% | |
| Typical catalyst | Cu(OOCCH₃)₂·H₂O or CuCO₃ | |
| Formamide volume | 10–20% of reactant volume |
Bromination and Halogenation Reactions
The compound itself is synthesized via bromination of 2-tert-butylphenol. Multiple methods are documented:
Direct Bromination with Br₂
Conditions :
Selective Bromination using NBu₄Br₃
Conditions :
- Reagent : Tetrabutylammonium tribromide (NBu₄Br₃) in dichloromethane (DCM).
- Temperature : 0–20°C.
- Yield : 95% .
Comparison of Bromination Methods
| Method | Reagent | Solvent | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| Direct Br₂ | Br₂ | CS₂ | 90% | Moderate | |
| Phase-transfer | NBu₄Br₃ | DCM | 95% | High |
Organometallic Complex Formation
The phenol reacts with organoaluminum reagents to form catalytically active complexes:
Reaction with Trimethylaluminum (Al(CH₃)₃)
- Product : Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR).
- Application : Converts epoxides to carbonyl compounds (e.g., cyclohexene oxide → cyclohexanone) .
Conditions :
- Molar Ratio : 2:1 (phenol:Al(CH₃)₃).
- Temperature : −78°C to room temperature.
- Yield : Quantitative .
Photochemical Reactions
Photolysis of 4-bromo-2-tert-butylphenol in benzene generates radical pairs, studied via EPR spectroscopy:
Scientific Research Applications
Polymer Chemistry
4-Bromo-2-tert-butylphenol serves as a terminating comonomer in the synthesis of polymers. Its steric hindrance enhances the properties of the resulting polymers, making them suitable for advanced applications such as coatings and adhesives. It can also be utilized in the phase transfer catalyzed polymerization processes to improve product yield and quality .
Pharmaceutical Intermediates
The compound is employed as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to biologically active compounds. For instance, it has been utilized in the synthesis of antioxidants and anti-inflammatory agents .
Photochemical Studies
Research has investigated the photochemical reactions involving this compound, particularly its interactions with doped single crystals. These studies focus on understanding radical pair mechanisms and energy transfer processes, which are crucial for developing photonic materials .
Case Study 1: Polymerization Studies
In a study on the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol, researchers demonstrated that using 4-Br-2-t-BuPh as a terminating agent significantly improved polymer stability and molecular weight distribution. The results indicated a marked enhancement in thermal properties compared to polymers synthesized without this comonomer .
Case Study 2: Antioxidant Activity
A study examined the antioxidant properties of derivatives synthesized from this compound. The findings suggested that certain modifications could lead to compounds with superior antioxidant activity, which could be beneficial in food preservation and health supplements .
Comparative Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Polymer Chemistry | Used as a terminating comonomer in polymer synthesis | Enhances thermal stability |
| Pharmaceutical Intermediates | Acts as an intermediate for synthesizing biologically active compounds | Facilitates development of new drugs |
| Photochemical Research | Investigated for its role in radical pair mechanisms | Insights into energy transfer processes |
Mechanism of Action
The mechanism of action of 4-Bromo-2-tert-butylphenol involves its interaction with specific molecular targets. The bromine atom and the phenol group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, and the phenol group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
4-Bromo-2,6-di-tert-butylphenol (CAS: 1139-52-2)
- Molecular Formula : C₁₄H₂₁BrO (MW: 285.22)
- Substituents : Bromine at position 4; tert-butyl groups at positions 2 and 4.
- Applications : Enhanced steric hindrance from the two tert-butyl groups improves thermal stability, making it a preferred choice in antioxidants and polymer stabilizers .
- Key Difference: The additional tert-butyl group increases molecular weight and steric bulk compared to 4-Bromo-2-tert-butylphenol, altering solubility and reactivity in substitution reactions.
2-Bromo-4-tert-butylphenol (CAS: 2198-66-5)
- Molecular Formula : C₁₀H₁₃BrO (MW: 229.11)
- Substituents : Bromine at position 2; tert-butyl group at position 3.
- Physical Properties : Solid with a melting point of 51°C .
- Applications: Positional isomer of this compound; used in ligand synthesis and as a building block for bioactive molecules.
- Key Difference : The swapped bromine and tert-butyl positions significantly affect electronic properties and reaction pathways. For example, bromine at the ortho position may hinder electrophilic substitution reactions compared to the para isomer.
4-Bromo-2,6-dimethylphenol (CAS: 2374-05-2)
- Molecular Formula : C₈H₉BrO (MW: 201.06)
- Substituents : Bromine at position 4; methyl groups at positions 2 and 5.
- Applications : Simpler structure with methyl groups reduces steric hindrance, making it suitable for reactions requiring moderate bulk .
- Key Difference : Methyl groups are less bulky than tert-butyl, leading to lower thermal stability and different solubility profiles.
4-Tert-Butyl-2-Nitro Phenol (CAS: 3279-07-0)
- Molecular Formula: C₁₀H₁₃NO₃ (MW: 207.22)
- Substituents : Nitro group at position 2; tert-butyl group at position 4.
- Applications : The nitro group’s electron-withdrawing nature increases acidity, enabling use in dye synthesis and explosive precursors .
- Key Difference : The nitro group introduces distinct reactivity (e.g., participation in reduction or electrophilic aromatic substitution) compared to brominated derivatives.
4,6-Dibromo-2-tert-butylphenol (CAS: Not explicitly provided)
- Molecular Formula : C₁₀H₁₂Br₂O (MW: 308.01)
- Substituents : Bromine at positions 4 and 6; tert-butyl group at position 2.
- Applications: Used as a precursor for synthesizing mono-brominated derivatives like this compound via selective reduction .
- Key Difference: The additional bromine increases halogen-mediated reactivity, enabling diverse coupling reactions in organometallic chemistry.
Comparative Data Table
Research Findings and Trends
- Steric Effects: Bulky tert-butyl groups in 4-Bromo-2,6-di-tert-butylphenol enhance stability but reduce solubility in polar solvents compared to mono-substituted analogs .
- Positional Isomerism: Bromine at the ortho position (2-Bromo-4-tert-butylphenol) lowers reactivity in electrophilic substitutions due to steric hindrance, whereas para bromine (this compound) facilitates such reactions .
- Halogen Diversity: Dibrominated derivatives (e.g., 4,6-Dibromo-2-tert-butylphenol) enable regioselective synthesis of mono-halogenated products, critical for pharmaceutical intermediates .
Biological Activity
4-Bromo-2-tert-butylphenol is an organic compound with significant biological activity, particularly noted for its fungicidal properties. This compound features a bromine atom at the para position and a tert-butyl group at the ortho position of the phenolic ring, which contributes to its unique chemical behavior and biological interactions.
- Molecular Formula : C11H15BrO
- Molecular Weight : 285.22 g/mol
- Appearance : Yellow solid
- Optical Rotation : +42.8° in methanol
The presence of bulky tert-butyl groups imparts steric hindrance, influencing both its reactivity and biological interactions.
Antifungal Properties
This compound has demonstrated notable fungistatic activity against various fungi, including species of Aspergillus. It inhibits fungal growth by altering pH levels in the environment, leading to decreased fungal proliferation. The mechanism involves methylation processes that effectively kill fungi upon contact with the compound .
Table 1: Antifungal Activity of this compound
| Fungal Species | Activity Type | Concentration (mg/mL) | Observations |
|---|---|---|---|
| Aspergillus niger | Fungistatic | 0.5 | Growth inhibition observed |
| Candida albicans | Fungistatic | 1.0 | Significant reduction in growth |
| Penicillium spp. | Fungistatic | 0.3 | Complete growth inhibition |
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. This inhibition can affect drug metabolism and may have implications for pharmacokinetics and toxicology .
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition Effect |
|---|---|
| CYP1A2 | Inhibitor |
| CYP2D6 | Inhibitor |
| CYP2C19 | No significant effect |
| CYP3A4 | No significant effect |
Study on Antifungal Efficacy
A study conducted by researchers examining the antifungal properties of various bromophenols found that this compound effectively inhibited the growth of Aspergillus species at concentrations significantly lower than other tested compounds. The study concluded that the compound could be a potential candidate for agricultural applications as a biopesticide .
Photochemical Reactions
Another research highlighted the photochemical behavior of this compound when doped with quinones. The study focused on radical pair formation and the mechanisms involved in light-induced reactions, suggesting potential applications in photodynamic therapy and material science .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Bromo-2-tert-butylphenol with high purity?
- Methodology :
- Bromination : Introduce bromine at the para position of 2-tert-butylphenol using electrophilic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize di-substitution byproducts.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
- Validation : Confirm structure using H/C NMR and FTIR. Key spectral markers include phenolic -OH stretch (~3200 cm), tert-butyl group signals (δ ~1.3 ppm in H NMR), and bromine’s isotopic pattern in mass spectrometry .
Q. How can researchers validate the stability of this compound under experimental storage conditions?
- Methodology :
- Accelerated Degradation Studies : Expose the compound to stressors (UV light, 40–60°C, varying pH) for 7–14 days. Analyze degradation products via LC-MS to identify susceptibility to hydrolysis, oxidation, or photolysis.
- Long-Term Stability : Store aliquots at –20°C, 4°C, and room temperature. Perform periodic HPLC analyses over 6–12 months to assess purity loss. Note: Phenolic compounds are prone to oxidation; use inert atmospheres (N) or antioxidants (e.g., BHT) for sensitive applications .
Q. What analytical techniques are critical for distinguishing this compound from structural analogs?
- Methodology :
- Chromatographic Separation : Use reverse-phase HPLC with a phenyl-modified stationary phase to resolve positional isomers (e.g., 5-bromo vs. 4-bromo derivatives).
- Spectroscopic Differentiation : Leverage H NMR coupling patterns (e.g., para-bromine’s deshielding effect on adjacent protons) and FT-Raman shifts (C-Br stretch ~560 cm) for unambiguous identification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Replicate Studies : Conduct dose-response assays under standardized conditions (e.g., cell line, passage number, serum-free media) to minimize variability.
- Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target effects (e.g., aryl hydrocarbon receptor activation) that may explain divergent results in cytotoxicity or antioxidant activity .
- Meta-Analysis : Cross-reference data from OECD-compliant studies (e.g., in vitro micronucleus assays) to validate genotoxicity claims .
Q. What experimental designs are suitable for probing the environmental fate of this compound?
- Methodology :
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to assess microbial breakdown in soil/water systems. Monitor bromine release via ion chromatography.
- Photolytic Degradation : Simulate sunlight exposure (λ > 290 nm) in aqueous solutions. Quantify intermediates (e.g., debrominated phenols) using GC-MS.
- Ecotoxicity : Perform Daphnia magna or algal growth inhibition tests to determine EC values. Compare with EPA’s Ecotox Database benchmarks for phenolic compounds .
Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina to predict binding affinities for enzymes like tyrosinase or cytochrome P450. Validate with mutagenesis studies (e.g., alanine scanning).
- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, molar refractivity, and Hammett constants to correlate substituent effects with bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
